Enhanced Basicity (pKa) Over N‑Methyl‑2‑pyrrolidinone (NMP) and N‑Ethyl‑2‑pyrrolidinone (NEP)
The diethylamino substituent introduces a tertiary amine with a predicted pKa (conjugate acid) of approximately 9.5–10.5, whereas NMP and NEP are essentially neutral (pKa < –0.5 for the lactam carbonyl) . This difference enables pH‑dependent extraction, salt formation, and enhanced solubility in acidic aqueous media that is not achievable with simple N‑alkyl lactams.
| Evidence Dimension | Basicity – pKa of the basic nitrogen (predicted) |
|---|---|
| Target Compound Data | pKa ≈ 9.5–10.5 (tertiary amine, estimated by analogy with N,N‑diethylglycine derivatives) |
| Comparator Or Baseline | N‑Methyl‑2‑pyrrolidinone (NMP): pKa ≈ –0.5 (lactam carbonyl); N‑Ethyl‑2‑pyrrolidinone (NEP): pKa ≈ –0.5 |
| Quantified Difference | ΔpKa > 10 units between target tertiary amine and comparator lactam carbonyl |
| Conditions | Predicted using ACD/Labs Percepta and corroborated by experimental pKa values of structurally related N,N‑diethylaminoalkanes (e.g., N,N‑diethylethylenediamine, pKa 10.1). |
Why This Matters
Prospective users requiring pH‑tunable solubility or acid‑scavenging capacity cannot achieve equivalent performance with non‑basic N‑alkyl lactams.
